molecular formula C10H16O4 B2861559 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid CAS No. 2413870-63-8

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid

Cat. No.: B2861559
CAS No.: 2413870-63-8
M. Wt: 200.234
InChI Key: GIPIFLUXORCWAV-UHFFFAOYSA-N
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Description

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid is a chemical compound with the molecular formula C10H16O4. It is characterized by a spiro structure, which includes a bicyclic system with two oxygen atoms forming a dioxane ring and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the dioxane ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2,9-dioxaspiro[5.5]undecane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPIFLUXORCWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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